molecular formula C7H6ClNO4S B1585379 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene CAS No. 21081-74-3

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene

Cat. No.: B1585379
CAS No.: 21081-74-3
M. Wt: 235.65 g/mol
InChI Key: XYJJSLMPHYYITA-UHFFFAOYSA-N
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Description

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene is an organic compound with the molecular formula C7H6ClNO4S It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methylsulfonyl group, and a nitro group

Scientific Research Applications

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it’s used as a reactant in a chemical reaction, its mechanism of action would involve the reactions it undergoes to form the desired products .

Future Directions

The future directions for this compound would depend on its potential applications. It could be studied for its reactivity, used in the synthesis of other compounds, or investigated for potential uses in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1-chloro-2-(methylsulfonyl)benzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    From Nucleophilic Substitution: Substituted benzene derivatives with different functional groups replacing the chlorine atom.

    From Reduction: 1-Chloro-2-(methylsulfonyl)-4-aminobenzene.

    From Oxidation: Sulfone derivatives with higher oxidation states.

Comparison with Similar Compounds

    1-Chloro-2-(methylsulfonyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Chloro-4-nitrobenzene: Lacks the methylsulfonyl group, affecting its solubility and reactivity.

    2-Chloro-4-nitrotoluene: Contains a methyl group instead of a methylsulfonyl group, influencing its chemical properties.

Uniqueness: 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene is unique due to the presence of both the nitro and methylsulfonyl groups, which impart distinct reactivity and solubility characteristics. This combination of functional groups makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

1-chloro-2-methylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJJSLMPHYYITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066676
Record name Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21081-74-3
Record name 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21081-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021081743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro-
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Record name Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-(methylsulphonyl)-4-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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